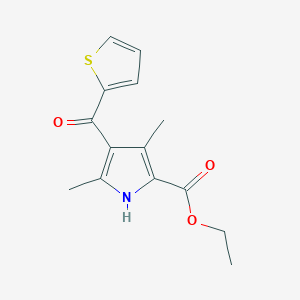![molecular formula C18H24N2O B5602189 2,7,8-TRIMETHYL-3-[(PIPERIDIN-1-YL)METHYL]QUINOLIN-4-OL](/img/structure/B5602189.png)
2,7,8-TRIMETHYL-3-[(PIPERIDIN-1-YL)METHYL]QUINOLIN-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7,8-TRIMETHYL-3-[(PIPERIDIN-1-YL)METHYL]QUINOLIN-4-OL is a useful research compound. Its molecular formula is C18H24N2O and its molecular weight is 284.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2,7,8-trimethyl-3-(1-piperidinylmethyl)-4-quinolinol is 284.188863393 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications
Compounds structurally related to "2,7,8-trimethyl-3-(1-piperidinylmethyl)-4-quinolinol" have been utilized in the development of analytical methods. For example, the O-trimethylsilyl (TMS) quinoxalinols derivatives are beneficial for the gas chromatography of α-keto acids due to their stability and specific fragmentation patterns in mass spectra, facilitating low-level detection of keto acids by single-ion detection (Langenbeck, Möhring, & Dieckmann, 1975). Similarly, 8-quinolinol, immobilized on various substrates, has been used for the preconcentration of trace metals from sea water prior to their measurement by atomic absorption spectrometry, demonstrating the importance of these compounds in enhancing detection sensitivity (Willie, Sturgeon, & Berman, 1983).
Pharmacological Applications
The pharmacological potential of quinolinol derivatives is significant, particularly in the development of novel therapies. For instance, certain quinolinone compounds have been identified as potent, selective antagonists for receptors involved in pain and neurological disorders. One such discovery is a potent NR2B-selective N-methyl D-aspartate (NMDA) receptor antagonist with improved pharmacokinetic properties compared to earlier prototypes, highlighting the therapeutic applications of these compounds in pain management (Kawai et al., 2007). Additionally, quinolinone derivatives have shown promise as antipsychotic agents with unique profiles, such as aripiprazole, which exhibits partial agonist activity at dopamine D2 receptors and high affinity for serotonin receptors, suggesting a role in treating schizophrenia (Jordan et al., 2002).
Material Science Applications
In the realm of material science, quinolinol derivatives play a crucial role in the development of electronic materials. Systematic methyl substitution of metal tris(8-quinolinolato) chelates has been studied to optimize electroluminescence device performance, demonstrating how modifications to the chemical structure of quinolinolates can significantly impact the photoluminescence, electroluminescence, and thermal properties of these materials, relevant for organic light-emitting diode (OLED) technology (Sapochak et al., 2001).
Eigenschaften
IUPAC Name |
2,7,8-trimethyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-12-7-8-15-17(13(12)2)19-14(3)16(18(15)21)11-20-9-5-4-6-10-20/h7-8H,4-6,9-11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNPSTTZIHJMMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C(=C(N2)C)CN3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B5602110.png)
![4-(4-morpholinyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5602129.png)
![METHYL 4-(5-{[(2-METHOXYPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE](/img/structure/B5602136.png)

![2-(NAPHTHALEN-1-YL)-N'-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B5602149.png)

![4-methyl-2-phenyl-5-[(E)-1,2,4-triazol-4-yliminomethyl]-1H-pyrazol-3-one](/img/structure/B5602163.png)

![methyl 3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5602178.png)

![8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5602196.png)
![7-fluoro-2-methyl-N-1-oxaspiro[4.4]non-3-yl-4-quinolinecarboxamide](/img/structure/B5602199.png)
![4-(4-methoxyanilino)-N-[(E)-(3-methoxyphenyl)methylideneamino]butanamide](/img/structure/B5602214.png)

